N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is a synthetic compound with a complex molecular structure, designed for specific chemical and biological applications. The compound is notable for its unique trifluoromethoxybenzamide group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves a multi-step process:
Synthesis of the thieno[3,2-d]pyrimidine core: : This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of the ethyl group: : The second step introduces the ethyl group at the appropriate position of the thieno[3,2-d]pyrimidine ring through an alkylation reaction.
Attachment of the trifluoromethoxybenzamide group: : This involves the coupling of the intermediate compound with 2-(trifluoromethoxy)benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production scales up the laboratory synthesis methods, often employing flow chemistry techniques to increase yield and purity while ensuring cost-effectiveness and scalability. Careful control of reaction temperatures, solvents, and catalysts is essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide undergoes several types of reactions:
Oxidation: : It can be oxidized under specific conditions to produce sulfone derivatives.
Reduction: : Reduction can lead to the formation of thioether derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: : Common reagents include nucleophiles like sodium azide (NaN3) and halides in the presence of bases.
Major Products
Oxidation: : Yields sulfone derivatives.
Reduction: : Produces thioether derivatives.
Substitution: : Leads to substituted analogs with various functional groups.
Scientific Research Applications
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide has diverse applications in scientific research:
Chemistry: : Used as a building block for the synthesis of novel heterocyclic compounds.
Biology: : Investigated for its potential as an inhibitor of specific enzymes.
Medicine: : Explored for its therapeutic potential in treating certain diseases, including cancer and inflammatory conditions.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily by inhibiting the activity of key enzymes involved in cellular processes. It binds to the active site of these enzymes, blocking substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxo-2-thioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide
N-(2-(4-oxo-2-oxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide
N-(2-(4-oxo-1,2,3,4-tetrahydroquinolin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide
Uniqueness
The presence of the thieno[3,2-d]pyrimidine core in N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide distinguishes it from similar compounds. This unique structure provides distinctive binding properties and reactivity, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c17-16(18,19)25-12-4-2-1-3-10(12)14(23)20-6-7-22-9-21-11-5-8-26-13(11)15(22)24/h1-5,8-9H,6-7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXIEOUKVRQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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